Pyrrolidin-1-yl-p-tolyl-acetic acid

Description

Contextualization of Pyrrolidine-Containing Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in modern organic and medicinal chemistry. nih.govfrontiersin.orgnih.gov Its prevalence is a testament to its versatile and favorable properties for drug design and synthesis. nih.govfrontiersin.org Unlike its flat, aromatic counterpart, pyrrole (B145914), the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govresearchgate.net This increased 3D coverage is a critical attribute for enhancing molecular complexity and achieving specific interactions with biological targets. nih.gov

The significance of the pyrrolidine scaffold is underscored by its presence in numerous natural products, including alkaloids like nicotine, and in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govsafrole.commdpi.com In fact, it is one of the most common five-membered non-aromatic nitrogen heterocycles found in approved drugs. nih.gov The structural features of the pyrrolidine ring contribute to several desirable characteristics in bioactive molecules:

Stereochemical Diversity: The carbon atoms of the pyrrolidine ring can be stereogenic centers, allowing for the creation of multiple stereoisomers. The specific spatial arrangement of substituents can lead to vastly different biological activities due to enantioselective interactions with proteins. nih.govresearchgate.net

Pharmacophore Scaffolding: The pyrrolidine nucleus serves as a robust framework to which various functional groups can be appended, enabling the systematic exploration of structure-activity relationships (SAR). frontiersin.org

Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, influencing the solubility, lipophilicity, and metabolic stability of the molecule.

Beyond its role as a structural component of drugs, the pyrrolidine framework is also central to the field of organocatalysis. nih.gov Chiral pyrrolidine derivatives, most notably derived from the amino acid proline, are highly effective catalysts for a wide range of asymmetric transformations, facilitating the synthesis of enantiomerically pure compounds. nih.govmdpi.com

Significance of α-Amino Acid and Aryl Acetic Acid Derivatives in Chemical Synthesis and Biological Inquiry

The structure of Pyrrolidin-1-yl-p-tolyl-acetic acid incorporates two other critically important chemical motifs: α-amino acid and aryl acetic acid derivatives.

α-Amino Acid Derivatives are fundamental building blocks in chemistry and biology. researchgate.net While their most recognized role is as the monomers of proteins, their derivatives are a rich source of chemical diversity with broad applications. researchgate.netresearchgate.net Synthetic modifications of amino acids can lead to non-natural variants with unique properties, enhancing stability, specificity, or biological activity. These derivatives are instrumental in:

Drug Development: Modified amino acids are incorporated into peptides to create peptidomimetics with improved pharmacokinetic profiles. They also serve as chiral synthons for the construction of complex, enantiomerically pure molecules. mdpi.com

Biological Probes: Labeled or modified amino acid derivatives are used to study metabolic pathways, enzyme mechanisms, and protein function.

Asymmetric Synthesis: Chiral amino acids and their derivatives are widely used as chiral auxiliaries and catalysts to control stereochemistry in chemical reactions. organic-chemistry.org

Aryl Acetic Acid Derivatives represent a major class of compounds, particularly within the pharmaceutical industry. nih.govmdpi.com This structural motif is the backbone of the most extensive category of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like diclofenac (B195802) and indomethacin. nih.govmdpi.compharmacy180.com The key features of this class include:

Anti-inflammatory Activity: Many aryl acetic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov

Pharmacological Versatility: Beyond inflammation, derivatives of this class have been explored for a range of other biological activities. The specific substitution on the aryl ring and the acetic acid side chain can be tuned to target different receptors and enzymes.

Synthetic Accessibility: The synthesis of aryl acetic acid derivatives is often straightforward, allowing for the generation of large libraries of compounds for screening and optimization in drug discovery programs. pharmacy180.com

The combination of the pyrrolidine ring with the α-amino and aryl acetic acid functionalities in a single molecule, as seen in this compound, creates a hybrid structure with the potential for novel chemical properties and biological activities, drawing from the established significance of each component.

Precise Structural Nomenclature and Stereochemical Considerations for this compound

The precise chemical identity of a molecule is conveyed through its systematic nomenclature and a clear understanding of its three-dimensional structure. For this compound, these aspects are crucial for its unambiguous identification and for appreciating its potential chemical behavior.

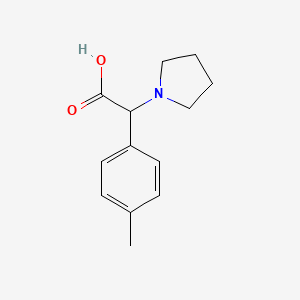

Based on IUPAC (International Union of Pure and Applied Chemistry) rules, the systematic name for this compound is 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid . This name precisely describes the connectivity of the atoms within the molecule.

Structural Breakdown:

Acetic Acid Core: The molecule is fundamentally a derivative of acetic acid.

α-Carbon Substituents: The alpha-carbon (the carbon atom adjacent to the carboxyl group) is substituted with two groups:

A p-tolyl group, which is a toluene (B28343) molecule attached at the para-position (position 4). This is also referred to as a 4-methylphenyl group.

A pyrrolidin-1-yl group, indicating that the pyrrolidine ring is attached to the alpha-carbon via its nitrogen atom (position 1).

Stereochemical Considerations: A critical feature of 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid is the presence of a chiral center . The α-carbon is bonded to four different groups:

A carboxyl group (-COOH)

A p-tolyl group (-C₆H₄CH₃)

A pyrrolidin-1-yl group (-N(CH₂)₄)

A hydrogen atom (-H)

Due to this chirality, the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orgunacademy.com These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. libretexts.org The spatial arrangement of the substituents around the chiral center can have a profound impact on the molecule's interaction with other chiral entities, such as biological receptors or enzymes. Therefore, the biological activity of the (R)-enantiomer may differ significantly from that of the (S)-enantiomer. researchgate.net

Unless a specific stereoisomer is synthesized or isolated, the compound is typically produced and handled as a racemic mixture , containing equal amounts of the (R)- and (S)-enantiomers.

Below is a data table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |

| InChI Key | GLVCZQPNGPMPNZ-UHFFFAOYSA-N |

| Chiral Center | Yes, at the α-carbon |

Overview of Existing Academic Literature and Identification of Research Frontiers for this compound

A review of the current academic literature reveals that while the constituent parts of this compound—namely pyrrolidine scaffolds, α-amino acids, and aryl acetic acids—are extensively studied, specific research focused on this exact molecule is limited. Its existence is confirmed primarily through chemical databases and supplier catalogs. However, the literature on related structures provides a strong basis for identifying promising research frontiers.

Existing Related Research:

Monoamine Reuptake Inhibitors: Research into analogs of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), a compound with a similar p-tolyl and pyrrolidine structure, has shown potent inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This suggests that this compound could be investigated for activity as a modulator of monoamine neurotransmission.

CCR5 Antagonists: Studies on pyrrolidine-acetic acid derivatives have identified potent antagonists of the human CCR5 chemokine receptor, a key target in HIV-1 research. nih.gov This highlights the potential of the pyrrolidine-acetic acid core for antiviral applications.

Enantioselective Synthesis: The synthesis of structurally similar chiral compounds, such as (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine, has been described. researchgate.net These methodologies could be adapted for the enantioselective synthesis of the (R)- and (S)-enantiomers of this compound, which would be crucial for elucidating their specific biological roles.

Identified Research Frontiers: Based on the known properties of its structural motifs, several avenues for future research on this compound can be proposed:

Anti-inflammatory and Analgesic Activity: Given the well-established role of aryl acetic acids as NSAIDs, a primary research direction would be to investigate the anti-inflammatory and analgesic properties of this compound and its enantiomers. This would involve screening for inhibition of COX-1 and COX-2 enzymes.

Neuromodulatory Effects: Drawing parallels with pyrovalerone analogs, exploring the interaction of this compound with monoamine transporters (DAT, NET, SERT) could uncover potential applications in CNS disorders.

Antimicrobial and Anticancer Activity: The pyrrolidine scaffold is present in numerous compounds with antimicrobial and anticancer properties. frontiersin.org Screening for these activities could reveal new therapeutic potential.

Asymmetric Catalysis: The chiral nature of the molecule suggests its potential use as a ligand in asymmetric metal catalysis or as an organocatalyst itself, following the precedent set by proline and its derivatives.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into derivatives of this compound, by modifying the substituents on the aryl ring and the pyrrolidine ring, would be essential to build a comprehensive SAR profile and optimize for specific biological targets.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVCZQPNGPMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Pyrrolidin 1 Yl P Tolyl Acetic Acid and Its Molecular Analogs

Advanced Coupling and Amidation Reactions for C-N Bond Formation

The construction of the N-(α-arylacetyl)pyrrolidine framework can be achieved through several reliable and well-established methods that involve the formation of a carbon-nitrogen bond. These strategies are foundational in organic synthesis and can be applied directly to the target molecule.

Direct amidation represents one of the most straightforward conceptual routes to Pyrrolidin-1-yl-p-tolyl-acetic acid. This approach involves the coupling of a p-tolylacetic acid derivative with pyrrolidine (B122466). To facilitate this transformation, the carboxylic acid is typically activated in situ to make the carboxyl group more susceptible to nucleophilic attack by the secondary amine of pyrrolidine.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an anhydride, which then readily reacts with pyrrolidine. While conceptually simple, the challenge in synthesizing the final α-amino acid lies in starting with a precursor that already contains a suitable leaving group at the α-position, which is subsequently displaced by pyrrolidine.

A classic and highly effective method for forming the C-N bond at the α-position is through the nucleophilic substitution of an α-haloacetic acid derivative. In this pathway, a precursor such as 2-bromo-2-(p-tolyl)acetic acid would be treated with pyrrolidine. The nitrogen atom of pyrrolidine acts as a nucleophile, displacing the bromide ion from the α-carbon.

This SN2 reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the pyrrolidine reactant. The choice of solvent is critical and is often a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the substitution reaction. This method provides a direct and reliable route to the target compound.

Catalytic Approaches in Targeted Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and access to complex molecular architectures. For the synthesis of this compound and its analogs, several catalytic systems are particularly relevant.

Palladium catalysis offers powerful tools for C-C and C-N bond formation. While often associated with the synthesis of N-aryl pyrrolidines via Buchwald-Hartwig amination nih.govresearchgate.net, these catalytic principles can be extended to the synthesis of the target molecule's precursors or analogs. For instance, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing the p-tolylacetic acid moiety itself.

More advanced palladium-catalyzed methods have been developed for the direct C-H arylation of pyrrolidine rings. acs.org A notable study demonstrates the regio- and stereoselective C(4)–H arylation of pyrrolidines bearing a directing group at the C(3) position. acs.org This allows for the introduction of an aryl group (like the p-tolyl group) onto the pyrrolidine scaffold with high precision, which can then be further elaborated to the final acetic acid product. Such methods provide access to a diverse range of substituted analogs that would be challenging to prepare using traditional techniques.

Furthermore, palladium-catalyzed carboamination reactions of unsaturated amines serve as a powerful method for constructing the pyrrolidine ring itself from simpler precursors, offering a modular approach to complex substituted N-heterocycles. nih.gov

Table 1: Palladium-Catalyzed C(4)-H Arylation of a Pyrrolidine Derivative This table summarizes representative results for the arylation of a pyrrolidine substrate using a palladium catalyst, demonstrating the scope with respect to the aryl iodide coupling partner. Data sourced from Organic Letters, 2018. acs.org

| Aryl Iodide Substituent | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro | Pd(OAc)2 / L1 | K2CO3 | 58 | acs.org |

| 4-Chloro | Pd(OAc)2 / L1 | K2CO3 | 44 | acs.org |

| 4-Methoxy | Pd(OAc)2 / L1 | K2CO3 | 69 | acs.org |

| 3-Thiophenyl | Pd(OAc)2 / L1 | K2CO3 | 66 | acs.org |

*L1 = Aminoquinoline auxiliary

Organocatalysis using chiral isothioureas has emerged as a powerful strategy for asymmetric synthesis. These catalysts can activate carboxylic acids to form highly reactive acyl ammonium (B1175870) intermediates, which can then participate in a variety of transformations. nih.gov One relevant application is the intramolecular Michael addition-lactonization cascade of enone-acid substrates, which can generate substituted pyrrolidines with excellent enantioselectivity. nih.govrsc.org

In this context, a suitably designed substrate containing both a pyrrolidine moiety and a Michael acceptor could be cyclized to form complex heterocyclic systems. More directly, isothiourea catalysts like Benzotetramisole (BTM) can catalyze the formal [2+2] cycloaddition between ketenes (or their precursors, such as arylacetic anhydrides) and electrophiles. nih.govresearchgate.net The reaction of a p-tolyl-substituted ketene (B1206846) precursor with an imine derived from pyrrolidine could, in principle, lead to a β-lactam, which can be subsequently hydrolyzed to the desired α-amino acid. This methodology provides a sophisticated route for the asymmetric synthesis of analogs of this compound. nih.gov

Table 2: Isothiourea-Catalyzed Enantioselective Pyrrolizine Synthesis This table showcases the effectiveness of Benzotetramisole (BTM) in catalyzing an intramolecular Michael addition-lactonization to form complex pyrrolizine structures with high stereocontrol. Data sourced from Organic & Biomolecular Chemistry, 2019. nih.govrsc.org

| Substrate | Catalyst (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Pyrrole-derived enone acid 1 | Benzotetramisole (5) | >95:5 | 98:2 | nih.govrsc.org |

| Pyrrole-derived enone acid 2 | Benzotetramisole (5) | >95:5 | 99:1 | nih.govrsc.org |

| Pyrrole-derived enone acid 3 | Benzotetramisole (5) | >95:5 | >99:1 | nih.govrsc.org |

Homo Benzotetramisole (HBTM), a ring-expanded version of BTM, is another powerful acyl-transfer catalyst used in asymmetric synthesis. nih.gov It has demonstrated particular effectiveness in the kinetic resolution of secondary alcohols, including 2-aryl-substituted cycloalkanols, via enantioselective acylation. nih.gov

This catalytic capability is highly relevant for producing enantioenriched precursors to chiral α-amino acids. For instance, a racemic mixture of 2-(p-tolyl)ethanol could be resolved using HBTM catalysis to yield an enantioenriched alcohol. This alcohol can then be oxidized to the corresponding chiral carboxylic acid, providing a synthetic handle for the introduction of the pyrrolidine group. The application of HBTM and related catalysts in cascade reactions allows for the construction of multiple stereocenters in a single, efficient process, representing a cutting-edge approach to synthesizing optically active analogs of this compound.

Enantioselective Synthesis of this compound Enantiomers

The creation of the chiral center at the α-carbon is the most critical step in the synthesis of enantiomerically pure this compound. Two primary strategies have proven effective in achieving high levels of stereocontrol: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is a powerful and economical approach for establishing stereocenters, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.orgnih.gov This strategy relies on a chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, to create a chiral environment that directs the formation of one enantiomer over the other. acs.orgnih.gov

For the synthesis of α-aryl acetic acid derivatives, transition metal catalysis is particularly prominent. Chiral transition metal complexes can activate substrates and control the stereochemical outcome of bond-forming reactions. nih.gov For instance, a prochiral substrate can be transformed into a chiral product with high enantioselectivity through the influence of the catalyst's chiral environment. acs.org The mechanism often involves the coordination of the substrate to the metal center, which, due to the chiral ligands, provides effective shielding of one of the prochiral faces, leading to a stereoselective reaction. acs.orgnih.gov

Recent advancements have seen the rise of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions. acs.org For a molecule like this compound, an organocatalytic approach could involve the asymmetric functionalization of a suitable precursor. Bifunctional catalysts, containing both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, have shown promise in creating chiral centers with high enantioselectivity. acs.org

| Catalyst Type | General Principle | Potential Application to Target Synthesis |

| Chiral Transition Metal Catalysts | A metal center complexed with chiral ligands creates a chiral pocket, directing the approach of reactants to favor one stereoisomer. acs.orgnih.gov | Asymmetric hydrogenation of a corresponding enamine or α,β-unsaturated acid precursor. |

| Organocatalysts | Small, chiral organic molecules facilitate stereoselective transformations through various activation modes (e.g., iminium, enamine). acs.org | Asymmetric Strecker synthesis or a Mannich-type reaction to introduce the pyrrolidine and carboxylate functionalities stereoselectively. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comthieme-connect.comwikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This method is robust and has been widely applied in the synthesis of complex molecules. numberanalytics.comwikipedia.org

A common strategy involves acylating a chiral auxiliary, such as a pseudoephedrine derivative or an Evans oxazolidinone, with p-tolyl-acetic acid. thieme-connect.comwikipedia.orgnih.gov The resulting adduct can then be deprotonated to form a chiral enolate. This enolate's facial selectivity is controlled by the steric and electronic properties of the auxiliary, directing the subsequent reaction, such as an amination with a pyrrolidine source, to occur from a specific face. Finally, cleavage of the auxiliary releases the desired enantiomer of this compound. Pseudoephedrine amides, for example, have shown high diastereoselectivity in alkylation reactions. nih.govharvard.edu

| Chiral Auxiliary | Typical Reaction Sequence | Key Advantage |

| Evans Oxazolidinones | 1. Acylation with a p-tolylacetyl halide. 2. Formation of a boron or titanium enolate. 3. Diastereoselective electrophilic amination. 4. Hydrolytic removal of the auxiliary. wikipedia.org | High diastereoselectivity for a variety of reactions, including aldol (B89426) and alkylation reactions. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | 1. Amide formation with p-tolyl-acetic acid. 2. Deprotonation to form a chiral lithium enolate. 3. Diastereoselective reaction. 4. Mild cleavage to yield the carboxylic acid. nih.govharvard.edu | The auxiliary is often crystalline, aiding in purification, and can be cleaved under various conditions to yield acids, ketones, or alcohols. nih.govharvard.edu |

| SAMP/RAMP | 1. Hydrazone formation with a p-tolyl-acetyl derivative. 2. Deprotonation to form a chiral aza-enolate. 3. Diastereoselective alkylation or other electrophilic reaction. 4. Ozonolysis or hydrolysis to release the product. thieme-connect.com | Highly effective for the asymmetric α-alkylation of carbonyl compounds. thieme-connect.com |

Electrochemical Synthesis Methods

Electrochemical methods in organic synthesis are gaining traction as a sustainable alternative to traditional reagent-based transformations. These methods use electrical current to drive redox reactions, often avoiding the need for harsh or stoichiometric oxidants and reductants.

Decarboxylative coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. nih.gov Recent advancements have merged photoredox catalysis with transition metal catalysis to achieve asymmetric decarboxylative cross-couplings. acs.orgcaltech.edu

In a potential application for the synthesis of analogs of this compound, an α-amino acid could undergo enantioselective decarboxylative arylation. acs.orgcaltech.edu This process typically involves the single-electron oxidation of a carboxylate to generate a radical, which then engages in a cross-coupling cycle catalyzed by a chiral nickel complex. nih.gov This approach is particularly attractive as it can be enantioconvergent, meaning a racemic starting material can be converted into a single enantiomer of the product. acs.org This method provides a novel route to valuable chiral benzylic amines from abundant α-amino acid feedstocks. acs.orgcaltech.edu

| Method | Mechanism | Relevance to Target Synthesis |

| Photoredox/Nickel Dual Catalysis | An iridium or ruthenium photocatalyst absorbs light and oxidizes a carboxylate to a radical. A chiral nickel catalyst then intercepts this radical and facilitates an enantioselective cross-coupling with an aryl halide. nih.govacs.orgcaltech.edu | A racemic p-tolyl-glycine derivative could potentially be coupled with a pyrrolidine-containing electrophile in an enantioselective manner. |

| Iron-Catalyzed Decarboxylative Coupling | Visible-light-mediated, iron-catalyzed decarboxylative coupling can form C-N bonds. For instance, an α-amino acid can be coupled with a dioxazolone to form an amide. rsc.org | While not a direct route to the target acid, it demonstrates the potential of iron catalysis in decarboxylative transformations involving amino acids. |

Green Chemistry Considerations and Sustainable Synthetic Protocols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. pharmafeatures.commdpi.com The synthesis of this compound can be made more sustainable by considering several key aspects throughout the synthetic design. acs.orgnih.gov

The choice of solvent is critical, as solvents constitute a major portion of the waste generated in pharmaceutical manufacturing. pharmafeatures.com Utilizing greener solvents such as water, ethanol, or supercritical carbon dioxide, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint. mdpi.comjocpr.com

Catalysis, both biocatalysis and chemocatalysis, is a cornerstone of green chemistry. jocpr.com Enzymes can operate under mild conditions, often in aqueous media, with high selectivity, thereby reducing the need for protecting groups and minimizing waste. mdpi.comjocpr.com Similarly, efficient transition metal or organocatalysts that can be used in low loadings and recycled are highly desirable. acs.org

Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is another key principle. pharmafeatures.com Multicomponent reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical processes. pharmafeatures.comnih.gov Furthermore, employing continuous flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes. jocpr.com The use of renewable feedstocks, where possible, also contributes to a more sustainable synthesis. jocpr.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Pyrrolidin 1 Yl P Tolyl Acetic Acid

Fundamental Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a five-membered saturated N-heterocycle. Its reactivity is primarily centered around the nitrogen atom and the adjacent α-carbon atoms.

Nucleophilic Reactivity at Nitrogen

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a nucleophilic center. Unlike aromatic pyrroles where the nitrogen lone pair is delocalized within the aromatic system, the lone pair in pyrrolidine is localized and readily available for donation to electrophiles. pearson.com This makes pyrrolidine and its derivatives effective nucleophiles in various chemical reactions. The nucleophilicity of the nitrogen can be influenced by the substituents on the ring. nih.gov

Studies comparing the nucleophilicity of pyrrolidine with other cyclic amines have provided quantitative data on its reactivity. For instance, kinetic studies of reactions with reference electrophiles have been used to determine the nucleophile-specific parameters for pyrrolidine in different solvent systems. researchgate.net

α-Functionalization and Dehydrogenative Transformations of Pyrrolidines

The carbon atoms adjacent to the nitrogen in the pyrrolidine ring (α-positions) are susceptible to functionalization. One common strategy involves the formation of an iminium ion intermediate, which can then be attacked by a nucleophile. rsc.orgrsc.org Redox-neutral methods have been developed for the α-arylation of pyrrolidines using an oxidizing agent and a base. rsc.orgrsc.org

Another important transformation of pyrrolidines is dehydrogenation to form pyrroles. This process is often challenging due to the sensitivity of the resulting pyrrole (B145914) ring to the oxidative conditions required. nih.gov However, catalytic methods using reagents like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been developed to achieve this transformation under milder conditions. nih.govacs.org Photoredox catalysis has also emerged as a powerful tool for the dehydrogenative aromatization and functionalization of pyrrolidines. acs.orgd-nb.info

Reactivity of the p-Tolyl Aromatic System

The p-tolyl group is a benzene (B151609) ring substituted with a methyl group. Its reactivity is characteristic of electron-rich aromatic systems, primarily undergoing electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic π-system to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the initial attack on the electrophile, as it disrupts the stable aromatic system. masterorganicchemistry.com

Influence of the Methyl Group on Aromatic Reactivity

The methyl group on the p-tolyl moiety has a significant influence on the rate and regioselectivity of electrophilic aromatic substitution. The methyl group is an "activating" group, meaning it increases the rate of EAS compared to unsubstituted benzene. libretexts.orgmasterorganicchemistry.comlibretexts.org This activating effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org

Furthermore, the methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl group. libretexts.orgyoutube.com In the case of Pyrrolidin-1-yl-p-tolyl-acetic acid, the para position is already occupied by the rest of the molecule, so electrophilic attack would be directed to the ortho positions relative to the methyl group.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of chemical transformations. rsc.org These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org

Key transformations of the carboxylic acid group include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com Esters can also be synthesized from carboxylic acids and alkyl halides using a base like tetrabutylammonium (B224687) fluoride. nih.gov

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. chemguide.co.ukpressbooks.pub This often requires an activating agent to convert the hydroxyl group into a better leaving group. rsc.orgorganic-chemistry.orgnih.gov Common methods involve the use of reagents like thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄). libretexts.orgrsc.orgnih.gov

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.combritannica.comchemguide.co.ukchemistrysteps.comlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation. chemistrysteps.comlibretexts.org

Derivatization to Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a variety of related compounds with modified properties. Standard esterification and amidation procedures are readily applicable.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These methods facilitate the formation of an active intermediate that is readily attacked by the alcohol. The synthesis of vinyl esters can also be accomplished through transesterification with vinyl acetate (B1210297), often catalyzed by transition metal complexes. bohrium.com

Amidation: The synthesis of amides from this compound proceeds through the reaction with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an activated ester intermediate, which is then readily converted to the amide upon reaction with the amine. ambeed.com The direct reaction of the carboxylic acid and amine at high temperatures is also possible but can lead to side products.

Other Carboxylic Acid Derivatives: Beyond esters and amides, the carboxylic acid group can be converted into other derivatives. For instance, reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding primary alcohol, 2-(pyrrolidin-1-yl)-2-(p-tolyl)ethanol.

Table 1: Common Derivatization Reactions of this compound

| Derivative | Reagents and Conditions |

| Methyl Ester | Methanol, H₂SO₄ (catalytic), Reflux |

| Ethyl Ester | Ethanol, DCC, DMAP, CH₂Cl₂ |

| Benzyl Amide | Benzylamine, EDC, HOBt, DMF |

| Primary Alcohol | LiAlH₄, THF, then H₂O workup |

Decarboxylation Pathways and Mechanisms

The decarboxylation of α-amino acids is a fundamental reaction in organic chemistry and biochemistry. This compound, being an α-amino acid derivative, can undergo decarboxylation, although the specific conditions required may vary. The stability of the resulting carbanion or radical intermediate plays a crucial role in the reaction pathway.

The mechanism of decarboxylation for α-amino acids can proceed through several pathways. Under acidic conditions, the reaction can be initiated by the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide to form an enol intermediate, which then tautomerizes to the final amine product. In some cases, especially with the aid of a catalyst, the reaction may proceed through a Schiff base intermediate. The amino acid can condense with a carbonyl compound (e.g., an aldehyde or ketone) to form an imine, which then facilitates decarboxylation. youtube.com

For proline derivatives, palladium-catalyzed decarboxylation has been shown to be an effective method, leading to the formation of pyrrolidine. google.com This suggests that a similar approach could be applied to this compound, potentially yielding 1-(p-tolyl)pyrrolidine. The reaction likely proceeds through an oxidative addition of the carboxylic acid to the palladium center, followed by decarboxylation and reductive elimination.

Another potential pathway is radical decarboxylation. This can be initiated by photoredox catalysis or by using radical initiators. The carboxylic acid is converted into a reactive species that can undergo single-electron transfer (SET) to form a carboxyl radical, which then fragments to release CO₂ and form an α-amino radical. This radical can then be trapped by a suitable reagent.

Multi-Component Reactions and Cascade Processes

The presence of multiple reactive sites in this compound makes it an ideal candidate for multi-component reactions (MCRs) and cascade processes, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Mannich-type Reactions Incorporating Pyrrolidine and p-Tolyl Components

The Mannich reaction is a classic three-component reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen (the CH-acidic component). youtube.comyoutube.com In the context of this compound, the pyrrolidine nitrogen can act as the amine component.

A plausible Mannich-type reaction could involve the reaction of this compound (or its decarboxylated derivative, 1-(p-tolyl)pyrrolidine) with formaldehyde (B43269) and a suitable enolizable ketone. The reaction is typically acid-catalyzed and proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. youtube.comyoutube.com This iminium ion is then attacked by the enol form of the ketone, leading to the formation of a β-amino carbonyl compound, often referred to as a Mannich base.

The p-tolyl group, while not directly participating in the bond-forming steps of the Mannich reaction, can influence the reactivity and stereoselectivity of the process through steric and electronic effects.

Table 2: Hypothetical Mannich Reaction with a Derivative of the Title Compound

| Amine Component | Aldehyde | CH-Acidic Component | Product Type |

| 1-(p-tolyl)pyrrolidine | Formaldehyde | Acetophenone | β-Amino ketone |

Cycloaddition and Ring Expansion/Contraction Mechanisms

The pyrrolidine ring system present in this compound can participate in various cycloaddition and ring rearrangement reactions, offering pathways to more complex heterocyclic structures.

[3+2] Cycloaddition: Azomethine ylides are key intermediates in [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives. youtube.com An azomethine ylide can be generated from this compound through decarboxylative condensation with an aldehyde or ketone. This 1,3-dipole can then react with a variety of dipolarophiles, such as alkenes or alkynes, to afford highly substituted pyrrolidine rings. The stereochemical outcome of these reactions is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.

Ring Expansion/Contraction: While less common for simple pyrrolidines, ring expansion and contraction reactions are known for certain derivatives. For instance, ring expansion of azetidinium ions to pyrrolidines has been reported. ambeed.com Conversely, ring contraction of larger rings, such as pyridines, can lead to the formation of pyrrolidine skeletons. youtube.comgoogle.comumn.edu Although direct evidence for such transformations involving this compound is lacking, the pyrrolidine ring could potentially undergo rearrangement under specific photochemical or thermal conditions, or in the presence of suitable catalysts. The p-tolyl substituent would likely influence the regioselectivity of such rearrangements.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Molecular Basis of Enzyme Inhibition by Pyrrolidin-1-yl-p-tolyl-acetic Acid Analogues

The pyrrolidine (B122466) ring, a central feature of this chemical family, is a versatile scaffold in drug discovery, contributing to the potent and selective inhibition of various enzymes critical in disease pathways. nih.gov

Kinase Inhibition (e.g., EGFR, CDK-2) Mechanisms

Analogues of this compound have demonstrated significant potential as inhibitors of key kinases involved in cell cycle regulation and cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).

Recent studies have highlighted a series of pyrrolidine-carboxamide derivatives as potent dual inhibitors of EGFR and CDK-2. mdpi.com These compounds exhibit inhibitory activity by competing with ATP for the binding site in the kinase domain. The presence of the pyrrolidine moiety in these inhibitors is crucial for their activity against mutant EGFR. nih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives incorporating a pyrrolidine group have shown high potency in inhibiting EGFR kinase activity. nih.gov

In the context of CDK-2 inhibition, the mechanism often involves the formation of hydrogen bonds and other non-covalent interactions within the ATP-binding pocket, leading to a block in the G1 phase of the cell cycle. nih.gov The structural framework of these inhibitors, including the pyrrolidine ring, allows for specific interactions that confer selectivity and potency. For example, a series of 1,3,4-triaryl pyrazole (B372694) derivatives were designed as dual inhibitors of CDK-2 and COX-2. researcher.life While direct studies on this compound are limited, the established role of the pyrrolidine scaffold in related kinase inhibitors suggests a similar competitive binding mechanism.

| Compound Class | Target Kinase | Inhibition Mechanism | Key Structural Feature |

| Pyrrolidine-carboxamide derivatives | EGFR, CDK-2 | ATP-competitive inhibition | Pyrrolidine ring |

| Pyrido[2,3-d]pyrimidines | EGFR | Inhibition of kinase activity | Pyrrolidine substituent |

| 3-aminopyrazole derivatives | CDK-2/cyclin A | Not specified | Hydroxy-substituted pyrrolidinone moiety |

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Binding Interactions

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. researchgate.net Pyrrolidine-containing compounds have been investigated as inhibitors of this enzyme. The general mechanism of DHFR inhibition involves blocking the binding of the natural substrate, dihydrofolate, to the enzyme's active site. youtube.com

Studies on trimethoprim (B1683648) analogues, which are classical DHFR inhibitors, have shown that introducing carboxy-substituted moieties can lead to ionic interactions with positively charged residues in the active site, such as Arg-57 in E. coli DHFR, significantly enhancing inhibitory potency. nih.gov While not directly involving a pyrrolidine ring, this highlights the importance of specific interactions within the active site.

| Inhibitor Class | Key Binding Interactions | Proposed Mechanism |

| Carboxy-substituted trimethoprim analogues | Ionic interaction with Arginine residues | Enhanced binding affinity |

| Pyrrolidine-based thiosemicarbazones | Chelation of zinc ions, Hydrogen bonding | Stabilization of inhibitor in the active site |

| General DHFR inhibitors | Competitive binding with dihydrofolate | Blockade of substrate binding |

Modulatory Mechanisms on Neurotransmitter Transporters

Analogues of this compound, particularly those with a ketone group such as pyrovalerone and its derivatives, are potent inhibitors of monoamine transporters. These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.

Dopamine Transporter (DAT) Inhibition Mechanisms

Pyrovalerone and its analogues are potent inhibitors of the dopamine transporter (DAT). nih.gov The primary mechanism of action is the blockade of dopamine reuptake, which leads to increased dopamine levels in the synapse. nih.gov This inhibition is competitive, meaning the compounds bind to the same site as dopamine.

Structure-activity relationship (SAR) studies have revealed several key features for potent DAT inhibition. The presence of a pyrrolidine ring is critical, as its replacement with a larger piperidine (B6355638) ring results in a significant loss of potency. nih.gov The length of the alkyl chain on the α-carbon also plays a crucial role; increasing the chain length from a methyl to a butyl or pentyl group enhances DAT inhibitory activity. nih.gov Furthermore, substitutions on the phenyl ring influence potency, with certain substituents leading to highly potent inhibitors. nih.gov The S-enantiomer of pyrovalerone is substantially more potent than the R-enantiomer, highlighting the stereospecificity of the interaction with DAT. nih.gov

Norepinephrine Transporter (NET) Inhibition Mechanisms

Similar to their effects on DAT, pyrovalerone analogues are also effective inhibitors of the norepinephrine transporter (NET). nih.gov The mechanism involves the competitive inhibition of norepinephrine reuptake. A strong correlation has been observed between the potency of these compounds at DAT and NET, suggesting similar structural requirements for binding to both transporters. researchgate.net

The SAR for NET inhibition mirrors that for DAT. The pyrrolidine ring is a key feature, and increasing the length of the α-alkyl chain generally leads to increased potency at NET. mdpi.com For instance, α-PVP and α-PHP, with longer alkyl chains, show significantly higher inhibitory potency at NET compared to α-PPP. mdpi.com

Serotonin Transporter (SERT) Interaction Mechanisms

In contrast to their potent inhibition of DAT and NET, pyrovalerone analogues are generally poor inhibitors of the serotonin transporter (SERT). nih.gov While they do interact with SERT, their affinity is significantly lower. mdpi.com This selectivity for DAT and NET over SERT is a defining characteristic of this class of compounds.

| Transporter | Mechanism of Action | Key Structure-Activity Relationships |

| DAT | Competitive inhibition of dopamine reuptake | Pyrrolidine ring is crucial; potency increases with longer α-alkyl chain; S-enantiomer is more potent. |

| NET | Competitive inhibition of norepinephrine reuptake | Similar SAR to DAT; potency increases with longer α-alkyl chain. |

| SERT | Weak inhibition of serotonin reuptake | Generally low affinity; 3,4-methylenedioxy substitution can increase potency. |

Cellular and Subcellular Mechanistic Studies

Derivatives of pyrrolidine have been shown to exert their anticancer effects through the induction of apoptosis, a form of programmed cell death, and by causing perturbations in the normal cell cycle, leading to a halt in proliferation.

Research into various pyrrolidine-based compounds indicates their ability to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For instance, the newly synthesized pyrrolidine analog SS13 has been observed to induce both apoptotic pathways in colorectal cancer cells. researchgate.net This induction is associated with key molecular events such as the externalization of phosphatidylserine, activation of caspases-3/7 and caspase-8, and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net Furthermore, some pyrrolidine derivatives have been found to mediate apoptosis through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.govresearchgate.net The activation of the p53 tumor suppressor pathway is another mechanism by which these compounds can induce apoptosis. The spiroindolinone pyrrolidinecarboxamide derivative, XR-4, was shown to activate p53, leading to the upregulation of its target gene PUMA, which plays a crucial role in p53-mediated cell death. mdpi.com

In addition to inducing apoptosis, certain pyrrolidine-containing molecules can interfere with the cell cycle, a tightly regulated process that governs cell division. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating. For example, the pyrazole derivative PTA-1 has been shown to cause cell cycle arrest at the S and G2/M phases in triple-negative breast cancer cells. nih.gov Similarly, the dimer spiroindolinone pyrrolidinecarboxamide, XR-4, inhibits cancer cell proliferation by upregulating the p53 target gene p21, a well-known cell cycle inhibitor. mdpi.com These findings suggest that a key component of the anticancer activity of pyrrolidine derivatives is their ability to disrupt the fundamental cellular processes of division and survival.

Table 1: Effects of Pyrrolidine Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Pathway Implicated |

|---|---|---|---|

| Pyrrolidine analog SS13 | Colorectal cancer cells | Induction of apoptosis | Extrinsic and Intrinsic Pathways, Caspase-3/7/8 activation |

| Spiroindolinone Pyrrolidinecarboxamide (XR-4) | LNCaP, HepG2, 22Rv1 | Apoptosis induction and cell proliferation inhibition | p53 activation, p21 and PUMA upregulation |

| Spiropyrrolidine heterocyclic hybrids | Jurkat cells | Caspase-3 mediated apoptosis | Caspase-dependent pathway |

Multi-drug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells. nih.govnih.gov Certain pyrrolidine-containing compounds and other molecular structures have shown promise in reversing this resistance.

The primary mechanism for reversing MDR involves the inhibition of these efflux pumps. nih.gov By acting as modulators, these compounds can compete with anticancer drugs for binding to the transporter or directly inhibit its function, thereby increasing the intracellular concentration of the chemotherapeutic agent and restoring its efficacy. nih.govcore.ac.uk For example, several ecdysteroid derivatives have been shown to resensitize resistant cell lines to drugs like vinblastine (B1199706) and doxorubicin (B1662922) by inhibiting P-gp. core.ac.uk Their mechanism involves increasing the cellular accumulation of P-gp substrates and stimulating the transporter's basal ATPase activity, which is indicative of competitive inhibition. core.ac.uk

Similarly, lycorine (B1675740) carbamate (B1207046) derivatives, particularly those with aromatic substituents, have demonstrated significant inhibition of P-gp efflux activity. nih.gov Selected compounds from this class were found to act as direct inhibitors in ATPase assays. nih.gov While direct studies on this compound are limited, the broader class of compounds with features amenable to interacting with the hydrophobic binding sites of P-gp suggests a potential for MDR reversal. The general strategy is to co-administer these P-gp inhibitors with standard anticancer drugs to overcome resistance. nih.gov Some modulators have also been shown to decrease the expression of the gene that codes for P-gp (ABCB1), offering another avenue for overcoming resistance. core.ac.uk

Table 2: P-glycoprotein (P-gp) Inhibition by Various Compounds

| Compound Class | Mechanism of Action | Effect |

|---|---|---|

| Ecdysteroid derivatives | Competitive inhibition of P-gp, stimulation of ATPase activity | Increased intracellular drug accumulation, resensitization of resistant cells |

| Lycorine carbamate derivatives | Inhibition of P-gp efflux, direct inhibition in ATPase assays | Synergistic effect with doxorubicin, selective antiproliferative effect on resistant cells |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies.bohrium.comnih.govmdpi.com

The biological activity of pyrrolidine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different parts of the molecule contribute to its efficacy and in designing more potent compounds. bohrium.comtandfonline.com

The pyrrolidine ring is a versatile scaffold that allows for extensive modifications, significantly influencing the compound's biological profile. tandfonline.comresearchgate.net The nitrogen atom of the pyrrolidine ring is a particularly important position for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

The introduction of various chemical moieties onto the pyrrolidine ring can lead to compounds with potent anticancer activity. bohrium.comnih.gov For example, derivatization with groups such as spirooxindoles, thiazoles, and coumarins has yielded compounds with significant activity against various cancer cell lines. bohrium.comnih.gov The synthetic flexibility of the pyrrolidine scaffold allows for precise tailoring of its physicochemical properties, which can enhance target selectivity and reduce off-target effects. tandfonline.com Even minor changes, such as substitutions at different carbon atoms of the ring, can affect the puckering of the ring, which in turn influences the molecule's pharmacological efficacy. nih.gov

SAR studies have shown that the presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the phenyl ring can lead to different levels of activity. For instance, in one study of benzenesulfonylpyrrolidine derivatives, compounds with electron-donating groups like methoxy (B1213986) and methyl (such as the p-tolyl group) exhibited lower IC50 values (indicating higher potency) than derivatives with electron-withdrawing groups. nih.gov In another series of compounds, a p-nitro substitution on a phenyl ring resulted in the most potent compound, while replacing it with other electrophilic groups like chloride or trifluoromethyl led to reduced activity. tandfonline.com This highlights that the optimal substitution is highly dependent on the specific molecular scaffold and its biological target. For this compound, the p-tolyl group, with its electron-donating methyl group, is expected to confer specific electronic and steric properties that influence its binding and efficacy.

Table 3: Influence of Aromatic Ring Substitutions on Anticancer Activity

| Parent Scaffold | Substitution | Effect on Activity |

|---|---|---|

| Benzenesulfonylpyrrolidines | Electron-donating groups (e.g., -OCH3, -CH3) | Increased potency (lower IC50) |

| Benzenesulfonylpyrrolidines | Electron-withdrawing groups | Decreased potency |

| Phenyl-substituted pyrrolidine derivatives | p-nitro group | Most potent in the series |

The three-dimensional structure and stereochemistry of pyrrolidine derivatives are critical determinants of their biological activity. nih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations, which can be controlled by the choice and position of substituents. This conformational flexibility or rigidity influences how the molecule fits into the binding site of a protein or enzyme. nih.gov

Chirality, or the "handedness" of a molecule, is of paramount importance. Many pyrrolidine-containing drugs are synthesized as single enantiomers because different stereoisomers can have vastly different pharmacological activities. mdpi.com For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, the cis-configuration of a substituent on the pyrrolidine ring was shown to be crucial for its activity. nih.gov Similarly, the stereochemistry at position 3 of the pyrrolidine ring can determine whether a compound acts as a pure antagonist for the estrogen receptor α. nih.gov The acetic acid group at position 2 of the pyrrolidine ring has been identified as a key pharmacophore for GRP40 agonists, and its spatial orientation, dictated by the ring's conformation, is essential for activity. nih.gov Therefore, the specific stereoisomer of this compound would be expected to have a unique biological profile due to its specific three-dimensional arrangement and interaction with its biological target.

Advanced Computational Chemistry and in Silico Modeling for Pyrrolidin 1 Yl P Tolyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule.

DFT is a computational method used to investigate the electronic structure of many-body systems. For Pyrrolidin-1-yl-p-tolyl-acetic acid, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By calculating the potential energy surface, the lowest energy structure, corresponding to the most stable arrangement of atoms, can be identified. These calculations also provide key energetic data, such as the total energy of the molecule, which is crucial for assessing its stability.

Table 1: Illustrative Energetic and Structural Data from DFT Calculations for a Pyrrolidine (B122466) Derivative

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | Y Debye |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C=O). | e.g., C-N: ~1.47 Å |

| Bond Angles | The angles formed by three consecutive bonded atoms. | e.g., C-N-C: ~109.5° |

| Note: The values in this table are illustrative for a generic pyrrolidine derivative and are not specific to this compound, as direct research data is unavailable. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's chemical reactivity and its potential to engage in various chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis would map the regions of the molecule where the HOMO and LUMO are localized. This would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For example, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylic acid group would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The aromatic p-tolyl ring and the carbonyl carbon of the carboxylic acid would likely be key contributors to the LUMO, marking them as potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrrolidine Derivative

| Parameter | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 |

| Note: These values are hypothetical for a pyrrolidine derivative and serve to illustrate the type of data obtained from FMO analysis. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape—the full range of three-dimensional shapes the molecule can adopt—and how it might interact and bind with a biological target, such as a protein receptor.

While specific MD simulation studies on this compound are not available, research on other pyrrolidine derivatives highlights the utility of this technique. For example, MD simulations have been used to study the stability of pyrrolidine derivatives in the binding site of myeloid cell leukemia-1 (Mcl-1) inhibitors and to understand the binding of pyrrolidine-2,3-dione (B1313883) derivatives to the Cdk5/p25 complex, a target in Alzheimer's disease research. nih.govmdpi.com These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the molecule-protein complex over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are cornerstones of modern drug design and materials science.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) of a set of compounds with their experimentally determined biological activity. For a series of compounds related to this compound, a QSAR model could be built to predict their potency as, for example, enzyme inhibitors or receptor antagonists.

The process involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links these descriptors to the biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test.

Studies on pyrrolidine derivatives have successfully employed QSAR to understand their inhibitory activity against targets like Mcl-1 and α-mannosidase. nih.govnih.gov These studies identify key structural features that are either beneficial or detrimental to the desired biological activity.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. tandfonline.com

For this compound and its analogs, a pharmacophore model could be generated based on a set of known active compounds. This model would serve as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This approach is particularly useful when the 3D structure of the biological target is unknown.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the carboxylic acid oxygen).

A hydrogen bond donor (the carboxylic acid hydrogen).

A hydrophobic/aromatic feature (the p-tolyl group).

A basic nitrogen center (the pyrrolidine nitrogen).

Virtual screening campaigns using such a pharmacophore model could identify new chemical scaffolds with the potential for the desired biological activity.

Molecular Docking and Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the case of this compound, molecular docking studies would be employed to understand its potential interactions with various biological targets. For instance, based on the activities of similar compounds, potential targets could include enzymes like acetylcholinesterase or various receptors. The process would involve obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and then using docking software to place the 3D structure of this compound into the protein's binding site.

The output of such a study would be a series of possible binding poses, each with a corresponding docking score or binding energy. These scores are calculated by the software's scoring function and provide an estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. For example, in studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, docking scores were used to compare the binding affinities of newly synthesized compounds to the known drug donepezil. researchgate.netmdpi.com

The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of the ligand's potential biological activity and for designing more potent derivatives.

Illustrative Data Table: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

This table is for illustrative purposes only and does not represent actual research findings.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (4EY7) | -8.5 | TYR72, TRP286, PHE338 |

| Cyclooxygenase-2 (5IKR) | -7.9 | ARG120, TYR355, SER530 |

| Mu-opioid receptor (5C1M) | -9.1 | ASP147, TYR148, TRP318 |

In Silico Mechanistic Pathway Prediction and Reaction Outcome Forecasting

In silico mechanistic pathway prediction involves the use of computational models to forecast the metabolic fate of a compound within a biological system or to predict the outcome of a chemical reaction. These methods are valuable for identifying potential metabolites, understanding mechanisms of action, and guiding synthetic chemistry efforts.

For this compound, computational tools could predict its metabolic pathways by simulating the effects of common metabolic enzymes, such as cytochrome P450s. These predictions are based on known biotransformation rules and can identify likely sites of oxidation, reduction, hydrolysis, and conjugation on the molecule. The results can help in the early identification of potentially reactive or toxic metabolites.

Furthermore, computational chemistry can be used to forecast the outcomes of chemical reactions involving this compound. By calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potentials, and reaction transition states, researchers can predict the most likely sites for electrophilic or nucleophilic attack and estimate the activation energies for different reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as m-tolyl acetate (B1210297) derivatives and pyrrolidin-2-one derivatives, have demonstrated the utility of computational descriptors in predicting biological activity and toxicity. researchgate.netresearchgate.netnih.govnih.gov In these studies, various calculated parameters (quantum chemical, topological, and physicochemical) are correlated with experimental data to build predictive models. researchgate.net Such models could theoretically be developed for this compound to forecast its activity or to guide the synthesis of new derivatives with improved properties.

Illustrative Data Table: Predicted Metabolic Transformations of this compound

This table is for illustrative purposes only and does not represent actual research findings.

| Metabolic Reaction | Predicted Site of Metabolism | Predicted Metabolite |

| Aromatic Hydroxylation | p-tolyl ring | 2-(3-hydroxy-4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid |

| N-dealkylation | Pyrrolidine ring | 2-(p-tolyl)acetic acid |

| Glucuronidation | Carboxylic acid group | This compound glucuronide |

Comprehensive Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy would provide crucial information about the number and types of protons in the Pyrrolidin-1-yl-p-tolyl-acetic acid molecule. The spectrum would be expected to show distinct signals for the protons of the p-tolyl group, the pyrrolidine (B122466) ring, and the methine proton at the chiral center. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the assignment of each proton to its specific position in the molecule.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (p-tolyl) | 7.0 - 7.5 | Doublet, Doublet | 7-9 |

| Methine (CH-COOH) | 3.5 - 4.5 | Singlet or Triplet | - |

| Pyrrolidine (α-CH₂) | 2.5 - 3.5 | Multiplet | - |

| Pyrrolidine (β-CH₂) | 1.5 - 2.5 | Multiplet | - |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet | - |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet | - |

Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy and DEPT Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

To further differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be performed. DEPT-90 and DEPT-135 experiments would reveal the number of protons attached to each carbon atom, aiding in the unambiguous assignment of all carbon signals.

Expected ¹³C NMR and DEPT Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Carboxylic Acid (C=O) | 170 - 180 | No Signal | No Signal |

| Aromatic (quaternary) | 135 - 145 | No Signal | No Signal |

| Aromatic (CH) | 125 - 135 | Positive | Positive |

| Methine (CH-COOH) | 60 - 70 | Positive | Positive |

| Pyrrolidine (α-CH₂) | 50 - 60 | Negative | No Signal |

| Pyrrolidine (β-CH₂) | 20 - 30 | Negative | No Signal |

| Methyl (CH₃) | 20 - 25 | Positive | No Signal |

Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the p-tolyl and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed. These measurements would provide an initial confirmation of the molecular weight.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. By comparing the experimentally determined exact mass with the calculated mass for the chemical formula C₁₃H₁₇NO₂, the molecular formula can be unequivocally confirmed.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₃H₁₇NO₂ + H]⁺ | 220.1332 |

| [C₁₃H₁₇NO₂ - H]⁻ | 218.1186 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ions ([M+H]⁺ or [M-H]⁻) would induce fragmentation. The analysis of the resulting fragment ions would provide valuable structural information, corroborating the assignments made from NMR spectroscopy. Expected fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), cleavage of the pyrrolidine ring, and fragmentation of the p-tolyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid group, the pyrrolidine ring, and the para-substituted tolyl group.

The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxyl dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group would also produce characteristic bands in the fingerprint region (1400-900 cm⁻¹).

The pyrrolidine ring, a saturated heterocyclic amine, will show C-H stretching vibrations from its methylene (B1212753) groups just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring is expected in the 1250-1020 cm⁻¹ region.

The para-substituted tolyl group will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range. The methyl group on the tolyl ring will show symmetric and asymmetric C-H stretching and bending vibrations.

While an experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from related compounds. For instance, the NIST WebBook provides an IR spectrum for p-tolylacetic acid, which can be used as a reference for the tolyl and acetic acid moieties.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |